molecular formula C17H19ClN2O3 B2697478 (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 1448046-30-7

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone

Cat. No. B2697478
CAS RN: 1448046-30-7
M. Wt: 334.8
InChI Key: GRSARRQJZNSEDF-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a piperidine ring, a pyridine ring, a furan ring, and a carbonyl group. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperidine ring might be formed through a cyclization reaction, while the pyridine ring might be introduced through a cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The presence of the carbonyl group could potentially allow for the formation of hydrogen bonds, which could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the carbonyl group is often involved in nucleophilic addition reactions, while the pyridine ring can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Synthetic Methodologies and Characterization

Research in the area of synthetic organic chemistry often focuses on developing new methods for synthesizing complex molecules. For instance, compounds similar to the one have been synthesized through various organic reactions, including substitution reactions and Friedel-Crafts acylation, followed by characterization using spectroscopic techniques like NMR, IR, and single-crystal X-ray diffraction to confirm their structures (Karthik et al., 2021). These methodologies provide foundational approaches that could be applied to the synthesis and characterization of the target compound.

Structural Studies

Structural analysis of organic compounds, including the investigation of their crystal structures and conformational studies, is crucial for understanding their chemical properties and potential applications. Research has demonstrated the importance of single-crystal X-ray diffraction studies in determining the molecular and crystal structure of related compounds, revealing key interactions such as hydrogen bonding and π-π interactions, which could influence the compound's reactivity and stability (Revathi et al., 2015).

Potential Antimicrobial Activities

Several compounds with structural similarities have been evaluated for their antimicrobial activities. Studies have synthesized derivatives and tested their in vitro antibacterial and antifungal activities, identifying compounds with promising antimicrobial properties (Mallesha & Mohana, 2014). This line of research suggests potential applications of the target compound in developing new antimicrobial agents, provided that it exhibits similar biological activities.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action might involve interacting with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds containing pyridine rings can sometimes be toxic or harmful if ingested or inhaled .

Future Directions

Future research on this compound could involve exploring its potential applications in various fields. For example, it could be studied for its potential use as a pharmaceutical compound or as a building block in the synthesis of complex organic molecules .

properties

IUPAC Name

[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3/c1-11-10-14(12(2)22-11)17(21)20-8-5-13(6-9-20)23-16-15(18)4-3-7-19-16/h3-4,7,10,13H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSARRQJZNSEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone

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